Guaifenesin-d3

LC-MS/MS Bioanalysis Internal Standard

Select Guaifenesin-d3 for its specific +3 Da mass shift and near-identical physicochemical properties, crucial for co-elution and normalizing ion suppression in LC-MS/MS. This deuterated internal standard is essential for achieving the validated LLOQ of 8 ng/mL in bioanalytical methods, directly supporting regulatory ANDA submissions and pharmacokinetic studies. Avoid method validation errors due to H/D exchange or isotopic impurity with this high-purity SIL-IS.

Molecular Formula C10H14O4
Molecular Weight 201.23 g/mol
CAS No. 1189924-85-3
Cat. No. B562654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaifenesin-d3
CAS1189924-85-3
Synonyms3-(o-Methoxyphenoxy)-1,2-propanediol-d3, Guaiacol Glyceryl Ether-D3;  Robitussin-d3
Molecular FormulaC10H14O4
Molecular Weight201.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CO)O
InChIInChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i1D3
InChIKeyHSRJKNPTNIJEKV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Guaifenesin-d3 (CAS 1189924-85-3): Deuterated Internal Standard for Accurate Guaifenesin Quantification


rac Guaifenesin-d3 is a stable isotope-labeled analog of the expectorant guaifenesin, where three hydrogen atoms on the methoxy group are replaced with deuterium . This substitution results in a molecular mass shift of +3 Da (m/z 201.23) compared to unlabeled guaifenesin (m/z 198.22), enabling its primary use as an internal standard for precise LC-MS/MS and GC-MS quantification of guaifenesin in complex biological matrices [1]. The compound retains the racemic mixture of the parent drug and is characterized by a defined isotopic purity and stability profile .

Why Unlabeled Guaifenesin or Other Deuterated Analogs Cannot Replace rac Guaifenesin-d3 in Validated Assays


Direct substitution of rac Guaifenesin-d3 with unlabeled guaifenesin or other deuterated analogs (e.g., Guaifenesin-d5) in validated analytical workflows is not permissible without full method re-validation. Unlabeled guaifenesin co-elutes with the analyte, causing ion suppression/enhancement and compromising quantification accuracy [1]. While Guaifenesin-d5 provides a +5 Da mass shift, it differs in isotopic purity, potential H/D exchange behavior, and may exhibit distinct fragmentation patterns, all of which require re-optimization of MS/MS parameters . Regulatory guidelines (e.g., FDA Bioanalytical Method Validation) mandate that any change in internal standard (IS) constitutes a major method modification requiring full re-validation, including assessment of matrix effects, recovery, and stability [2].

Quantitative Differentiation of rac Guaifenesin-d3 Against Analogs and Alternatives


Defined Mass Shift (+3 Da) Enables Clear MS Resolution from Unlabeled Guaifenesin

rac Guaifenesin-d3 exhibits a mass shift of +3 Da relative to unlabeled guaifenesin, enabling baseline mass resolution in LC-MS/MS analyses [1]. This shift is derived from the substitution of three hydrogen atoms with deuterium on the methoxy group, resulting in distinct precursor and product ions for MRM quantification [2]. In contrast, unlabeled guaifenesin (m/z 198.22) co-elutes with the analyte and cannot be used as an internal standard due to signal interference [1].

LC-MS/MS Bioanalysis Internal Standard

High Isotopic Purity (99.7% d3) Minimizes Cross-Contamination and Assay Bias

The isotopic purity of rac Guaifenesin-d3 is quantitatively characterized, with a normalized intensity of d3 = 99.7%, and minimal contributions from d0 (0.04%), d1 (0.01%), and d2 (0.18%) . This high degree of deuteration ensures that the internal standard signal is predominantly from the +3 Da species, reducing the risk of cross-talk or contribution to the analyte channel . Alternative deuterated guaifenesin compounds (e.g., Guaifenesin-d5) may have different isotopic purity profiles, necessitating batch-specific characterization and potentially introducing variable bias if substituted without re-validation .

Isotopic Purity Method Validation LC-MS

Validated Use in Human Plasma LC-MS/MS Method with Defined Analytical Range

A validated HPLC-MS/MS method using deuterated internal standards (including Guaifenesin-d3) for the quantification of guaifenesin in human plasma achieved an analytical range of 10–2000 ng/mL [1]. The method demonstrated acceptable accuracy, precision, and stability, enabling its application in pharmacokinetic and bioequivalence studies [1]. Without a deuterated internal standard like rac Guaifenesin-d3, the assay would be susceptible to matrix effects and ion suppression, which are particularly problematic in complex biological matrices such as plasma [2].

Pharmacokinetics Bioequivalence Method Validation

ISO 17034 Certified Reference Material Ensures Traceability and Regulatory Compliance

rac Guaifenesin-d3 is available as an ISO 17034 certified reference material (CRM), which guarantees homogeneity, stability, and metrological traceability [1]. This certification includes a comprehensive quality dossier with NMR, MS, HPLC, and purity data, eliminating the need for in-house re-characterization [1]. In contrast, many generic guaifenesin standards or alternative deuterated analogs (e.g., Guaifenesin-d5) may be supplied with only a basic Certificate of Analysis, requiring additional investment in identity and purity verification before use in regulated environments [2].

Quality Control Reference Standard Regulatory Compliance

Optimal Applications of rac Guaifenesin-d3 in Pharmaceutical and Bioanalytical Workflows


LC-MS/MS Quantification of Guaifenesin in Human Plasma for Pharmacokinetic Studies

Utilize rac Guaifenesin-d3 as the internal standard to correct for matrix effects and ionization variability in human plasma samples [1]. The validated method employing this compound achieved an analytical range of 10–2000 ng/mL with acceptable precision and accuracy, making it suitable for regulatory bioequivalence and pharmacokinetic studies [1].

Method Development and Validation for Guaifenesin in Pharmaceutical Formulations

Employ the ISO 17034 certified rac Guaifenesin-d3 reference material to establish identity, purity, and assay methods for guaifenesin in finished drug products [2]. The certified value and comprehensive documentation reduce the need for extensive in-house characterization, accelerating method validation and ANDA submissions [2].

Quality Control Release Testing of Guaifenesin API and Drug Products

Incorporate rac Guaifenesin-d3 as a system suitability standard or internal standard in QC release assays to ensure accurate quantification of guaifenesin content . The compound's defined isotopic purity (d3 = 99.7%) and stability profile support long-term use in routine testing environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guaifenesin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.